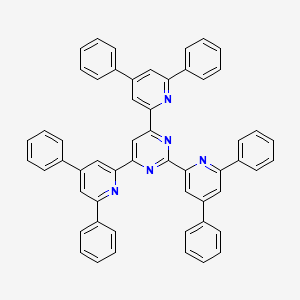
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a pyrimidine core substituted with three pyridine rings, each of which is further substituted with phenyl groups
準備方法
The synthesis of 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine can be achieved through multicomponent reactions (MCRs). One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this synthetic route, Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles. The reaction conditions typically involve microwave irradiation, which enhances the reaction rate and yields.
化学反応の分析
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
科学的研究の応用
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar compounds to 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine include other trisubstituted pyrimidines and pyridines. For example:
2,4,6-Tris(4-pyridyl)pyridine: This compound has a similar structure but lacks the phenyl groups, which may affect its chemical properties and applications.
2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: This compound includes amidine groups, which can enhance its binding affinity to certain biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
650606-83-0 |
|---|---|
分子式 |
C55H37N5 |
分子量 |
767.9 g/mol |
IUPAC名 |
2,4,6-tris(4,6-diphenylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C55H37N5/c1-7-19-38(20-8-1)44-31-47(41-25-13-4-14-26-41)56-50(34-44)52-37-53(51-35-45(39-21-9-2-10-22-39)32-48(57-51)42-27-15-5-16-28-42)60-55(59-52)54-36-46(40-23-11-3-12-24-40)33-49(58-54)43-29-17-6-18-30-43/h1-37H |
InChIキー |
WLRGSHQETVYCQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


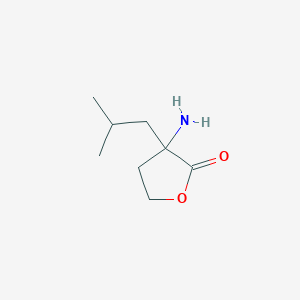
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
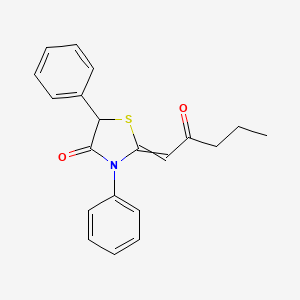
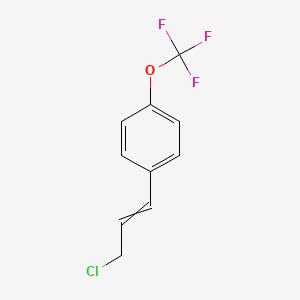
![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)
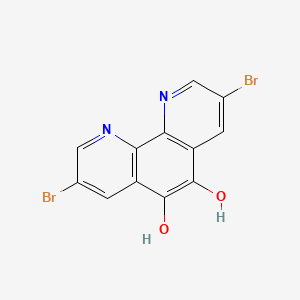
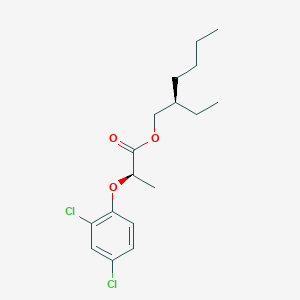

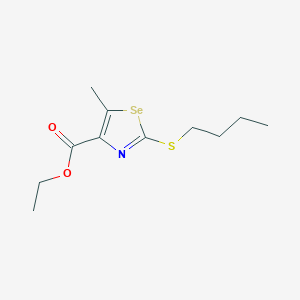
![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)

![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
